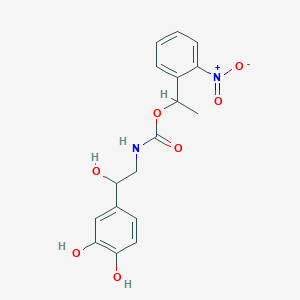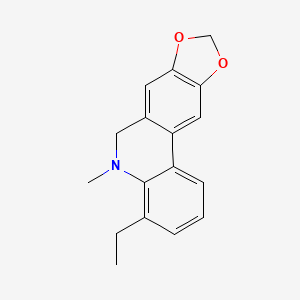
HLY78
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HLY78 is a derivative of lycorine and is known for its potent activation of the Wnt/β-catenin signaling pathway . This compound targets the DIX domain of Axin, promoting the association of Axin with lipoprotein receptor-related protein 6, thereby enhancing the phosphorylation of lipoprotein receptor-related protein 6 and Wnt signal transduction . This compound has been studied for its potential therapeutic applications, particularly in the context of subarachnoid hemorrhage .
Wirkmechanismus
HLY78, also known as 4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine, is a potent activator of the Wnt/β-catenin signaling pathway . This compound has been shown to have significant effects on various biological processes, particularly in the context of neuronal apoptosis and embryonic development .
Target of Action
The primary target of this compound is the DIX domain of Axin . Axin is a key component of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and human diseases . This compound also interacts with low-density lipoprotein receptor-related protein 6 (LRP6) , a co-receptor for the Wnt family .
Mode of Action
This compound promotes the association between Axin and LRP6, leading to the phosphorylation of LRP6 . This interaction subsequently activates the Wnt/β-catenin signaling pathway . The activation of this pathway inhibits the phosphorylation of β-catenin, thereby stabilizing β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway regulates cell fate specification, differentiation, proliferation, and survival during embryogenesis . Activation of this pathway by this compound leads to an increase in the level of phosphorylated glycogen synthesis kinase 3 beta (p-GSK3β) (Ser9), β-catenin, and Bcl-2, accompanied by a decrease of p-β-catenin, Bax, and cleaved caspase 3 .
Result of Action
This compound has been shown to attenuate neuronal apoptosis and improve neurological deficits after subarachnoid hemorrhage (SAH) in rats . It inhibits apoptosis in tumor cells and embryonic cells caused by carbon ion radiation . This compound also significantly increases the colony formation ability and migration ability of certain cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of Wnt ligands is necessary for this compound to activate the Wnt/β-catenin signaling pathway . .
Vorbereitungsmethoden
HLY78 wird als Derivat von Lycorin synthetisiert . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind in der Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung in verschiedenen Formen erhältlich ist, einschließlich Lösungen in Dimethylsulfoxid . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber es wird typischerweise für Forschungszwecke hergestellt und von Chemikalienhändlern geliefert .
Analyse Chemischer Reaktionen
HLY78 fungiert hauptsächlich als Aktivator des Wnt/β-Catenin-Signalwegs . Es unterliegt unter Standardbedingungen keinen signifikanten chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Stattdessen besteht seine primäre Aufgabe darin, an die DIX-Domäne von Axin zu binden und so eine Konformationsänderung zu bewirken, die die Assoziation von Axin mit dem Lipoprotein-Rezeptor-verwandten Protein 6 fördert . Diese Interaktion führt zur Aktivierung des Wnt-Signalwegs .
Wissenschaftliche Forschungsanwendungen
HLY78 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin:
Neurologische Studien: This compound wurde verwendet, um seine Auswirkungen auf neuronale Apoptose und neurologische Defizite nach einer Subarachnoidalblutung zu untersuchen.
Stammzellenforschung:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die DIX-Domäne von Axin, einen Schlüsselbestandteil des Wnt/β-Catenin-Signalwegs, angreift . Durch die Bindung an diese Domäne fördert this compound die Assoziation von Axin mit dem Lipoprotein-Rezeptor-verwandten Protein 6, was zur Phosphorylierung des Lipoprotein-Rezeptor-verwandten Proteins 6 und zur Aktivierung des Wnt-Signalwegs führt . Diese Aktivierung führt zur Stabilisierung von β-Catenin, das dann in den Zellkern transloziert und die Transkription von Wnt-Zielgenen aktiviert . Der Weg beinhaltet mehrere molekulare Ziele, darunter die Glykogensynthasekinase 3 Beta und β-Catenin .
Vergleich Mit ähnlichen Verbindungen
HLY78 ist einzigartig in seiner Fähigkeit, den Wnt/β-Catenin-Signalweg durch das Anvisieren der DIX-Domäne von Axin zu aktivieren . Ähnliche Verbindungen, die den Wnt-Signalweg modulieren, umfassen:
LiCl (Lithiumchlorid): Ein Hemmer der Glykogensynthasekinase 3 Beta, der auch den Wnt/β-Catenin-Signalweg aktiviert.
CHIR99021: Ein weiterer Hemmer der Glykogensynthasekinase 3 Beta, der in Wnt-Signalstudien verwendet wird.
Die Spezifität von this compound für die DIX-Domäne von Axin und seine Rolle bei der Förderung der Axin-Lipoprotein-Rezeptor-verwandten Protein 6-Assoziation machen es zu einem wertvollen Werkzeug für die Untersuchung des Wnt/β-Catenin-Signalwegs .
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZZYPIBZBGQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854847-61-3 |
Source


|
| Record name | 854847-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)
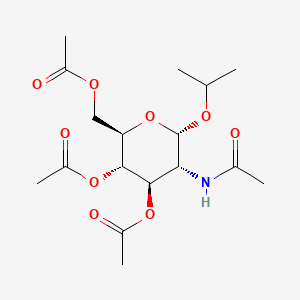
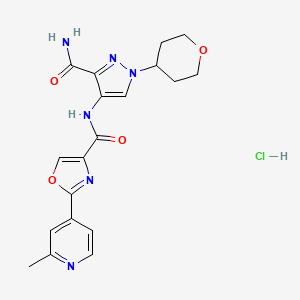
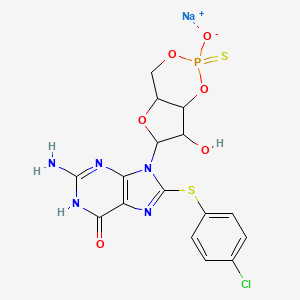
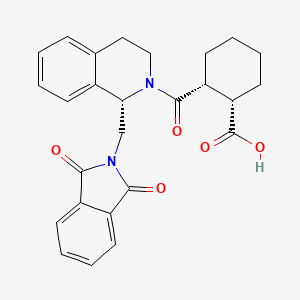
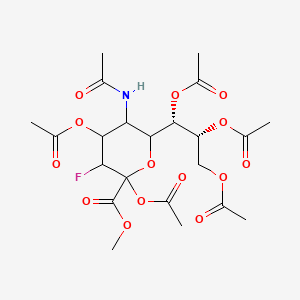
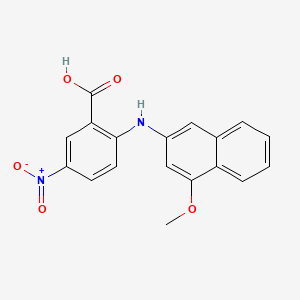

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)
![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)
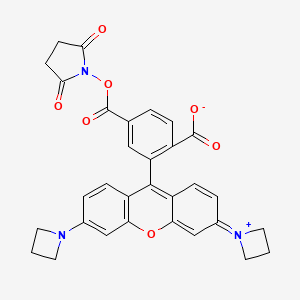
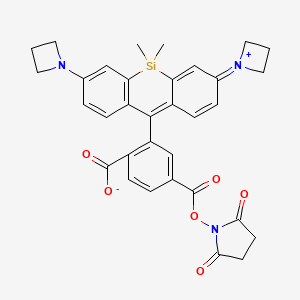
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
